BenchChemオンラインストアへようこそ!

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Angiogenesis CAM assay Positional selectivity

(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione is a single-enantiomer thalidomide analog within the immunomodulatory imide drug (IMiD) class, distinguished by a stereospecific (S)-configuration at the glutarimide ring and a phenolic hydroxyl at the 4-position of the phthalimide moiety. This compound is both a primary oxidative metabolite of thalidomide and a versatile cereblon (CRBN)-binding ligand widely employed as an E3 ligase-recruiting element in PROTAC design.

Molecular Formula C13H10N2O5
Molecular Weight 274.23 g/mol
Cat. No. B8205787
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione
Molecular FormulaC13H10N2O5
Molecular Weight274.23 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)O
InChIInChI=1S/C13H10N2O5/c16-8-3-1-2-6-10(8)13(20)15(12(6)19)7-4-5-9(17)14-11(7)18/h1-3,7,16H,4-5H2,(H,14,17,18)/t7-/m0/s1
InChIKeyXMPJICVFSDYOEG-ZETCQYMHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-4-Hydroxythalidomide (CAS 2357105-36-1): A Chiral CRBN Ligand and IMiD-Derived Building Block for Targeted Protein Degradation


(S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione is a single-enantiomer thalidomide analog within the immunomodulatory imide drug (IMiD) class, distinguished by a stereospecific (S)-configuration at the glutarimide ring and a phenolic hydroxyl at the 4-position of the phthalimide moiety [1]. This compound is both a primary oxidative metabolite of thalidomide and a versatile cereblon (CRBN)-binding ligand widely employed as an E3 ligase-recruiting element in PROTAC design [2].

Why Thalidomide or 5-Hydroxythalidomide Cannot Substitute for (S)-4-Hydroxythalidomide: Positional and Stereochemical Specificity Dictate Biological Outcomes


The position of hydroxylation on the phthalimide ring fundamentally determines biological activity: 4-hydroxythalidomide is devoid of anti-angiogenic activity in the CAM assay, whereas 5-hydroxythalidomide retains activity comparable to parent thalidomide [1]. Additionally, the (S)-enantiomer is the biologically active configuration for TNF-α inhibition; racemic thalidomide contains 50% inactive (R)-enantiomer, introducing experimental variability and confounding dose-response interpretations [2]. Generic substitution by unmodified thalidomide or other hydroxylated positional isomers is therefore scientifically invalid.

Quantitative Differentiation of (S)-4-Hydroxythalidomide vs. Closest Analogs: Head-to-Head Evidence for Procurement Decisions


4-Hydroxythalidomide Is Inactive in the CAM Angiogenesis Assay While 5-Hydroxythalidomide Retains Anti-Angiogenic Potency

In the in utero chicken embryo chorioallantoic membrane (CAM) assay, hydroxylation of thalidomide at the 4-position yielded a compound that was completely inactive as an anti-angiogenic agent, whereas hydroxylation at the 5-position preserved anti-angiogenic activity comparable to that of parent thalidomide [1]. This represents a qualitative functional divergence driven solely by the position of the hydroxyl substituent.

Angiogenesis CAM assay Positional selectivity Metabolite activity

4-Hydroxythalidomide Exhibits a Distinct CRBN–Neosubstrate Recruitment Signature vs. Thalidomide, Lenalidomide, and Pomalidomide

In AlphaScreen biochemical interaction assays using recombinant CRBN and neosubstrate proteins, 4-hydroxythalidomide (4HT) induced CRBN–IKZF1 complex formation with a relative luminescence signal clearly distinguishable from those of thalidomide, lenalidomide, and pomalidomide. Notably, 4HT showed markedly reduced CRBN–SALL4 recruitment compared to thalidomide [1], a critical selectivity parameter because SALL4 degradation is mechanistically linked to thalidomide teratogenicity. The neosubstrate engagement profile of 4HT defines it as a unique chemical probe within the IMiD class.

CRBN IKZF1 SALL4 Molecular glue Neosubstrate selectivity

The 4-Hydroxy Group Enables Direct PROTAC Linker Conjugation Unavailable in Parent Thalidomide

The phenolic 4-OH group of 4-hydroxythalidomide serves as a nucleophilic handle for direct ether or ester linkage formation, enabling PROTAC synthesis with reported step yields of 54–93% across various derivatization strategies [1]. Parent thalidomide lacks any functional group at the 4-position, requiring de novo functionalization via electrophilic aromatic substitution or multi-step transformations, which typically proceed with lower efficiency and regioselectivity [2]. The availability of the 4-OH group thus reduces synthetic complexity and shortens the route to final PROTAC molecules.

PROTAC Linker chemistry Derivatization handle CRBN ligand E3 ligase recruiter

Position 4 vs. Position 5 Hydroxylation Determines Biological Fate: A Structure–Activity Principle Across IMiD Metabolites

Hydroxylation at the 4-position of the phthalimide ring yields a metabolite devoid of anti-angiogenic activity, while 5-hydroxylation preserves activity [1]. Consistently, 5-hydroxythalidomide (5HT)—but not 4HT—has been demonstrated to induce robust SALL4 degradation via CRBN-mediated ubiquitination, directly linking the 5-hydroxy positional isomer to thalidomide's teratogenic mechanism [2]. This positional selectivity principle means that 4-hydroxy and 5-hydroxy thalidomide are not functionally interchangeable, despite being constitutional isomers.

Structure–activity relationship Positional isomerism Metabolism Teratogenicity

(S)-Enantiomer of 4-Hydroxythalidomide Ensures Biological Activity: Enantioselectivity of the IMiD Pharmacophore

The (S)-enantiomer of thalidomide and its analogs has been shown to be the preferentially active configuration for TNF-α inhibition, with statistically significant selectivity toward the (S)-form at concentrations ≥5 µg/mL [1]. While direct comparative data for (S)- vs. (R)-4-hydroxythalidomide are not yet published, the class-level principle of IMiD enantioselectivity dictates that only the (S)-enantiomer reliably engages CRBN to induce the desired neosubstrate degradation [2]. Procurement of the racemic mixture would introduce 50% of the less-active (R)-enantiomer, increasing experimental noise and potentially masking subtle biological effects.

Enantioselectivity Chiral purity (S)-thalidomide Configurational stability

Precision Application Scenarios for (S)-4-Hydroxythalidomide: Where the Evidence Supports Prioritized Use


PROTAC Development: Pre-installed 4-OH Handle for Direct Linker Conjugation

In PROTAC design, (S)-4-hydroxythalidomide serves as the CRBN-recruiting ligand with a built-in phenolic hydroxyl for direct O-alkylation or acylation. This eliminates the need for de novo functionalization of the phthalimide ring, reducing synthetic step count and improving overall yield (54–93% step yields reported) [1]. Contrast this with thalidomide, which requires electrophilic substitution to introduce a conjugation handle—a process that is low-yielding and regiochemically ambiguous. The (S)-configuration further ensures that the CRBN-binding moiety is in its active stereochemical form, maximizing ternary complex formation efficiency [2].

Negative Control for Hydroxylated Thalidomide Metabolite Studies in Angiogenesis

Because 4-hydroxythalidomide is completely inactive in the CAM angiogenesis assay while 5-hydroxythalidomide retains potent activity [1], the compound is ideally suited as a negative control in experiments designed to dissect the anti-angiogenic contributions of specific thalidomide metabolites. Using 4-hydroxythalidomide alongside 5-hydroxythalidomide enables unambiguous attribution of anti-angiogenic effects to the 5-hydroxy positional isomer.

CRBN Neosubstrate Selectivity Profiling: Dissecting IKZF1 vs. SALL4 Degradation Pathways

The distinct CRBN–neosubstrate recruitment profile of 4-hydroxythalidomide—with reduced SALL4 engagement relative to thalidomide—makes it a valuable chemical probe for studying the structural determinants of neosubstrate selectivity [1]. In head-to-head experiments with thalidomide, lenalidomide, and pomalidomide, 4HT helps delineate which CRBN surface features govern IKZF1 vs. SALL4 recruitment, informing the rational design of IMiDs with minimized teratogenic liability.

Metabolism and Bioactivation Studies: Differentiating 4-Hydroxy from 5-Hydroxy Thalidomide Pathways

Thalidomide undergoes CYP450-mediated hydroxylation to yield both 4-hydroxy and 5-hydroxy metabolites, which have divergent biological fates [1][2]. Procuring authentic (S)-4-hydroxythalidomide as an analytical standard enables accurate quantification and differentiation of these metabolites in microsomal incubation studies, patient plasma samples, and tissue distribution experiments—critical for understanding the metabolic basis of thalidomide's therapeutic and teratogenic effects.

Quote Request

Request a Quote for (S)-2-(2,6-Dioxopiperidin-3-yl)-4-hydroxyisoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.